molecular formula C17H17IO B1614140 4-n-Butyl-3'-iodobenzophenone CAS No. 64358-32-3

4-n-Butyl-3'-iodobenzophenone

Cat. No.: B1614140
CAS No.: 64358-32-3
M. Wt: 364.22 g/mol
InChI Key: LLTFZPUYDAAGKV-UHFFFAOYSA-N
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Description

4-n-Butyl-3’-iodobenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of a butyl group at the para position and an iodine atom at the meta position on the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-3’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl halide: 4-n-Butyl-3’-iodobenzene

    Organoboron compound: Phenylboronic acid

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-n-Butyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide at 80°C.

    Oxidation Reactions: Potassium permanganate in an aqueous medium.

    Reduction Reactions: Sodium borohydride in methanol.

Major Products Formed

    Substitution Reactions: Formation of 4-n-Butyl-3’-azidobenzophenone.

    Oxidation Reactions: Formation of 4-n-Butyl-3’-iodobenzoic acid.

    Reduction Reactions: Formation of 4-n-Butyl-3’-iodobenzhydrol.

Scientific Research Applications

4-n-Butyl-3’-iodobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butyl-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Butyl-3’-bromobenzophenone
  • 4-n-Butyl-3’-chlorobenzophenone
  • 4-n-Butyl-3’-fluorobenzophenone

Uniqueness

4-n-Butyl-3’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds.

Properties

IUPAC Name

(4-butylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTFZPUYDAAGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641751
Record name (4-Butylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-32-3
Record name (4-Butylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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